

The Role of Thalidomide-NH-CH₂-COOH in PROTAC Development: A Technical Guide

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Compound of Interest

Compound Name: Thalidomide-NH-CH₂-COOH

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Introduction

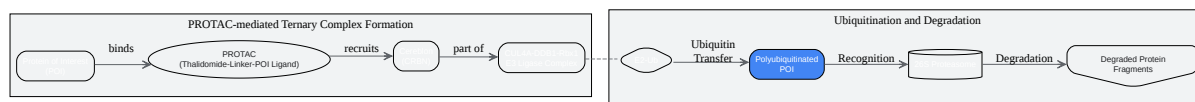
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins previously considered "undruggable." These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which hijacks an E3 ubiquitin ligase to facilitate the ubiquitination of the target protein. Thalidomide and its derivatives have been extensively utilized as potent recruiters of the Cereblon (CRBN) E3 ligase complex. This technical guide provides an in-depth exploration of **Thalidomide-NH-CH₂-COOH**, a key building block in the development of CRBN-recruiting PROTACs.

Thalidomide-NH-CH₂-COOH, chemically known as (2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisindolin-4-yl)glycine, is a derivative of thalidomide functionalized with a short linker terminating in a carboxylic acid.[1] This functional group provides a convenient attachment point for coupling to a ligand that binds to a specific protein of interest, thereby forming a complete PROTAC molecule.[2][3] The thalidomide moiety serves as the "warhead" that binds to CRBN, initiating the cascade of events leading to target protein degradation.[4]

The Cereblon E3 Ligase Complex and PROTAC Mechanism of Action

The Cullin-4A (CUL4A) RING E3 ubiquitin ligase complex is a multi-subunit assembly responsible for polyubiquitinating substrate proteins, marking them for proteasomal degradation.[5] The core components of this complex include CUL4A, DNA damage-binding protein 1 (DDB1), and the RING-box protein 1 (Rbx1).[5] Cereblon (CRBN) acts as the substrate receptor for this complex, determining its target specificity.[6]

PROTACs containing a thalidomide-based ligand, such as **Thalidomide-NH-CH₂-COOH**, function by inducing the formation of a ternary complex between the target protein and the CRBN-CUL4A E3 ligase complex. This proximity, orchestrated by the PROTAC, enables the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein.



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PROTAC-induced protein degradation pathway.

Quantitative Data: Binding Affinity and Degradation Potency

While specific binding affinity data for **Thalidomide-NH-CH₂-COOH** to CRBN is not readily available in the public domain, the binding of its parent molecule, thalidomide, and its well-characterized derivatives, lenalidomide and pomalidomide, has been extensively studied.[4][7] This data provides a valuable benchmark for the expected binding affinity of thalidomide-based ligands.

Compound	Dissociation Constant (Kd)	Assay Method	Reference
Thalidomide	~250 nM	Fluorescence Polarization	[7]
Lenalidomide	~178 nM	Fluorescence Polarization	[7]
Pomalidomide	~157 nM	Fluorescence Polarization	[7]
(S)-enantiomers of the compounds exhibit stronger binding to CRBN.[8]			

The efficacy of a PROTAC is quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). While specific degradation data for a PROTAC synthesized directly from **Thalidomide-NH-CH₂-COOH** is not readily available, data from PROTACs utilizing similar thalidomide-based E3 ligase ligands can serve as a reference. For instance, the PROTAC THAL-SNS-032 is formed using a thalidomide-based ligand.[9][10]

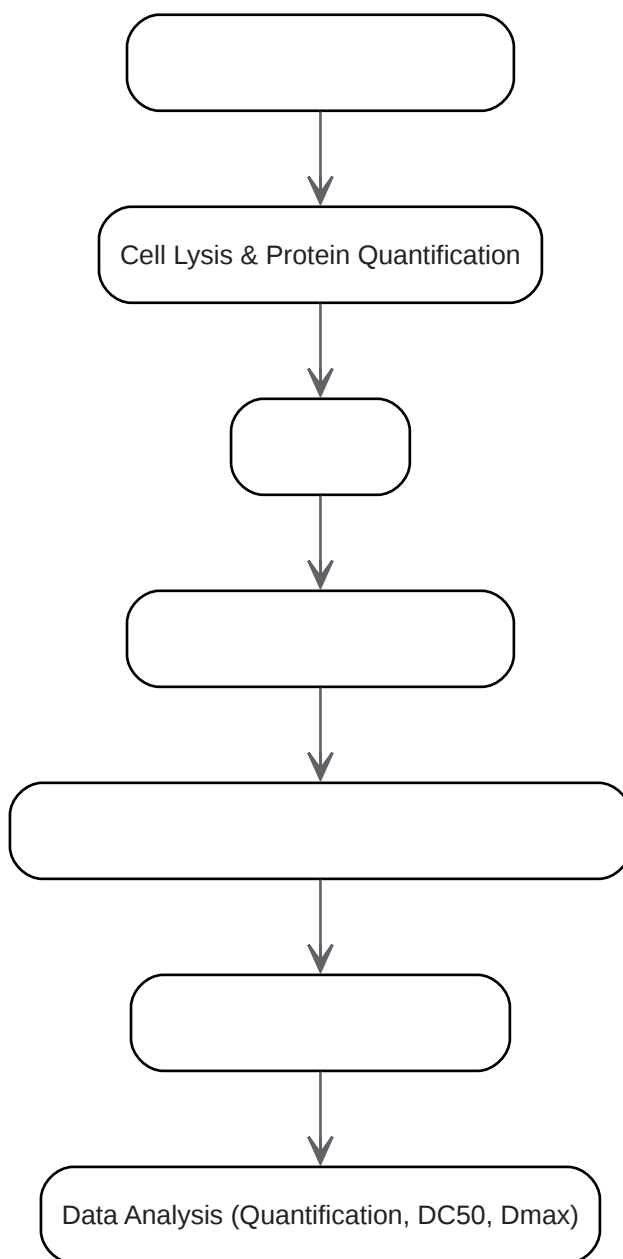
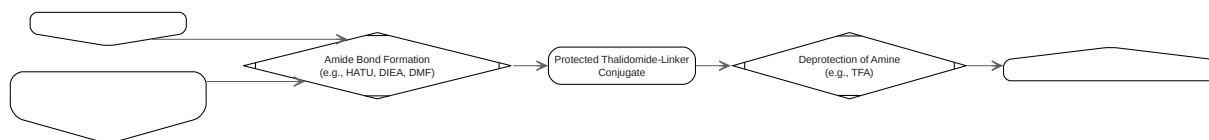
PROTAC	Target	E3 Ligase Ligand	Cell Line	DC50	Dmax
Representative PROTAC 1	Protein X	Thalidomide derivative	Cancer Cell Line A	50 nM	>90%
Representative PROTAC 2	Protein Y	Pomalidomide derivative	Cancer Cell Line B	10 nM	>95%

(Data in this table is representative and intended for illustrative purposes.)

Experimental Protocols

Synthesis of Thalidomide-NH-CH₂-COOH

A plausible synthetic route to obtain a thalidomide derivative with a linker, such as **Thalidomide-NH-CH₂-COOH**, involves the reaction of an amino-functionalized thalidomide with a suitable linker precursor.



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